Ethyl 2,2-difluoro-2-methoxyacetate
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Overview
Description
Ethyl 2,2-difluoro-2-methoxyacetate is an organic compound with the molecular formula C5H8F2O3
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,2-difluoro-2-methoxyacetate can be synthesized through the reaction of ethyl bromodifluoroacetate with methanol in the presence of a base such as potassium carbonate. The reaction typically occurs under an inert atmosphere, such as argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature until the reaction is complete, and the product is then purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-2-methoxyacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms in the compound can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Products include azido or thiocyanato derivatives of the original compound.
Hydrolysis: The major products are difluoroacetic acid and methanol.
Oxidation: The primary product is difluoroacetic acid.
Scientific Research Applications
Ethyl 2,2-difluoro-2-methoxyacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism by which ethyl 2,2-difluoro-2-methoxyacetate exerts its effects involves the inhibition of specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to inhibit the proliferation, migration, and invasion of cancer cells by targeting the EGFR/PI3K/AKT/mTOR signaling pathway. This inhibition leads to cell cycle arrest and apoptosis, thereby preventing tumor growth .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate: This compound shares a similar difluorinated structure but has a chromenyl group instead of a methoxy group.
Ethyl bromodifluoroacetate: A precursor in the synthesis of ethyl 2,2-difluoro-2-methoxyacetate, it contains a bromine atom instead of a methoxy group.
Uniqueness
This compound is unique due to its combination of a difluorinated carbon center and a methoxy group, which imparts distinct reactivity and stability.
Properties
Molecular Formula |
C5H8F2O3 |
---|---|
Molecular Weight |
154.11 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-2-methoxyacetate |
InChI |
InChI=1S/C5H8F2O3/c1-3-10-4(8)5(6,7)9-2/h3H2,1-2H3 |
InChI Key |
JOFMQMLYKQJIAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(OC)(F)F |
Origin of Product |
United States |
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